molecular formula C19H19BrN2O2 B12640349 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 919477-13-7

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione

Cat. No.: B12640349
CAS No.: 919477-13-7
M. Wt: 387.3 g/mol
InChI Key: HXGQIBBPEAZXAP-UHFFFAOYSA-N
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Description

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a bromophenyl group and a phenylethyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromophenylacetic acid with phenylethylamine to form an intermediate, which is then cyclized with urea under acidic conditions to yield the final product. The reaction conditions often include:

    Temperature: 80-100°C

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids

    Reduction: Imidazolidine derivatives

    Substitution: Substituted imidazolidine derivatives

Scientific Research Applications

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenylethyl groups facilitate binding to these targets, leading to modulation of their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(4-Chlorophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
  • 5-[2-(4-Fluorophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
  • 5-[2-(4-Methylphenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione

Uniqueness

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

919477-13-7

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

5-[2-(4-bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C19H19BrN2O2/c20-16-8-6-15(7-9-16)11-13-19(17(23)21-18(24)22-19)12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,21,22,23,24)

InChI Key

HXGQIBBPEAZXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)CCC3=CC=C(C=C3)Br

Origin of Product

United States

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